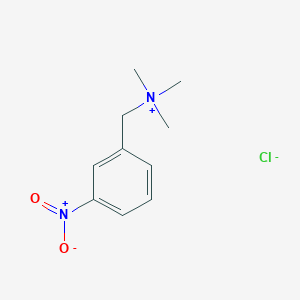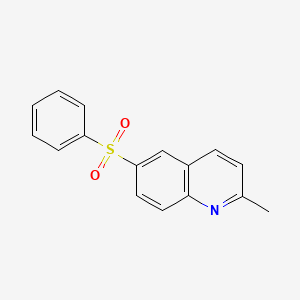
2-Methyl-6-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(phenylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is particularly interesting due to its unique structural features, which include a methyl group at the 2-position and a phenylsulfonyl group at the 6-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylsulfonyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an α-methylene ketone as starting materials . The reaction is catalyzed by acids such as sulfuric acid or polyphosphoric acid and proceeds under reflux conditions.
Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst like phosphotungstic acid . This method is advantageous due to its operational simplicity and high yield.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst has been reported for the synthesis of trisubstituted quinoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups at the 2-position.
Applications De Recherche Scientifique
2-Methyl-6-(phenylsulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(phenylsulfonyl)quinoline involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the phenylsulfonyl group, making it less reactive in certain substitution reactions.
6-Phenylsulfonylquinoline: Lacks the methyl group at the 2-position, which affects its steric and electronic properties.
Uniqueness
2-Methyl-6-(phenylsulfonyl)quinoline is unique due to the combined presence of the methyl and phenylsulfonyl groups, which confer distinct reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .
Propriétés
Formule moléculaire |
C16H13NO2S |
|---|---|
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)-2-methylquinoline |
InChI |
InChI=1S/C16H13NO2S/c1-12-7-8-13-11-15(9-10-16(13)17-12)20(18,19)14-5-3-2-4-6-14/h2-11H,1H3 |
Clé InChI |
YYZVVICOBCZSKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



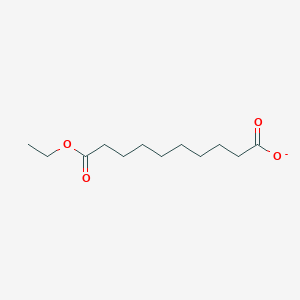
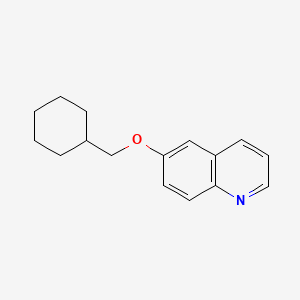


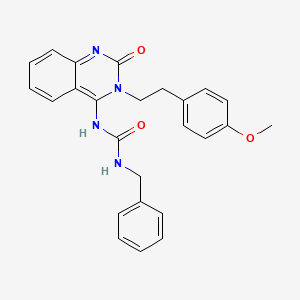
![3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124623.png)
![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)
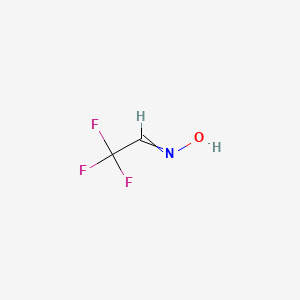

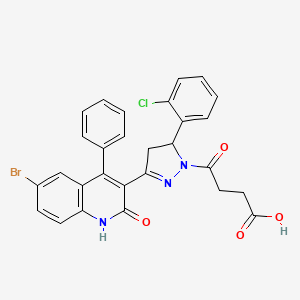
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)
